molecular formula C21H16N2 B13890855 3-methyl-2,4-diphenyl-1,8-Naphthyridine

3-methyl-2,4-diphenyl-1,8-Naphthyridine

Cat. No.: B13890855
M. Wt: 296.4 g/mol
InChI Key: NOUOEYRYEZODTL-UHFFFAOYSA-N
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Description

3-methyl-2,4-diphenyl-1,8-Naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,4-diphenyl-1,8-Naphthyridine can be achieved through various methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative in 30–96% overall yield .

Industrial Production Methods

Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. For instance, the MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield trisubstituted 2-amino-1,8-naphthyridines in moderate to high yields .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,4-diphenyl-1,8-Naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield reduced naphthyridine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-2,4-diphenyl-1,8-Naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-2,4-diphenyl-1,8-Naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-2,4-diphenyl-1,8-Naphthyridine include other naphthyridine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

3-methyl-2,4-diphenyl-1,8-naphthyridine

InChI

InChI=1S/C21H16N2/c1-15-19(16-9-4-2-5-10-16)18-13-8-14-22-21(18)23-20(15)17-11-6-3-7-12-17/h2-14H,1H3

InChI Key

NOUOEYRYEZODTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CC=C2)N=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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